
N-(1-Methyl-2-oxo-1,2-dihydropyrimidin-4-yl)formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Methyl-2-oxo-1,2-dihydropyrimidin-4-yl)formamide is a compound belonging to the class of dihydropyrimidinones.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methyl-2-oxo-1,2-dihydropyrimidin-4-yl)formamide can be achieved through the Biginelli reaction, which is a multicomponent reaction involving an aldehyde, a β-ketoester, and urea or thiourea. This reaction is typically catalyzed by acids or other catalysts under solvent-free conditions . For instance, Montmorillonite-KSF has been used as a reusable and heterogeneous catalyst to improve the efficiency and yield of the reaction .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced catalysts and reaction setups that allow for continuous production and easy separation of the product .
化学反応の分析
Types of Reactions
N-(1-Methyl-2-oxo-1,2-dihydropyrimidin-4-yl)formamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(1-Methyl-2-oxo-1,2-dihydropyrimidin-4-yl)carboxylic acid, while reduction may yield N-(1-Methyl-2-hydroxy-1,2-dihydropyrimidin-4-yl)formamide .
科学的研究の応用
作用機序
The mechanism of action of N-(1-Methyl-2-oxo-1,2-dihydropyrimidin-4-yl)formamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth and migration of cancer cells by interfering with their cellular processes . Molecular docking studies have revealed its binding mode with various biological targets, providing insights into its mechanism of action .
類似化合物との比較
Similar Compounds
Similar compounds include other dihydropyrimidinones and their derivatives, such as:
- Dihydropyrimidin-2(1H)-ones
- Dihydropyrimidin-2(1H)-thiones
Uniqueness
N-(1-Methyl-2-oxo-1,2-dihydropyrimidin-4-yl)formamide stands out due to its unique combination of biological activities and its potential for diverse applications. Its ability to undergo various chemical reactions and form different derivatives makes it a versatile compound in both research and industrial settings .
特性
分子式 |
C6H7N3O2 |
|---|---|
分子量 |
153.14 g/mol |
IUPAC名 |
N-(1-methyl-2-oxopyrimidin-4-yl)formamide |
InChI |
InChI=1S/C6H7N3O2/c1-9-3-2-5(7-4-10)8-6(9)11/h2-4H,1H3,(H,7,8,10,11) |
InChIキー |
XSVAIWRMKREWHR-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC(=NC1=O)NC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-acetamido-6-anilino-3-hydroxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl)methyl carbamate](/img/structure/B13103930.png)
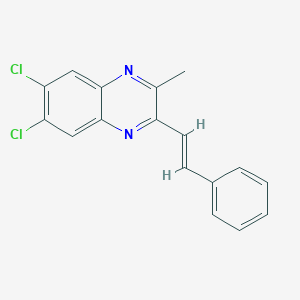
![1-methoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine](/img/structure/B13103932.png)
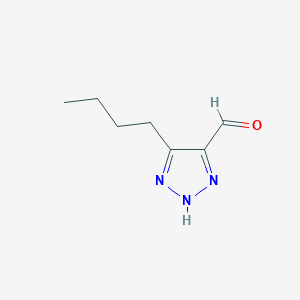
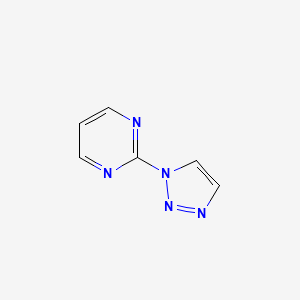


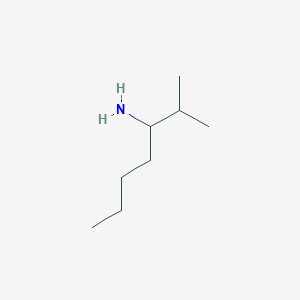
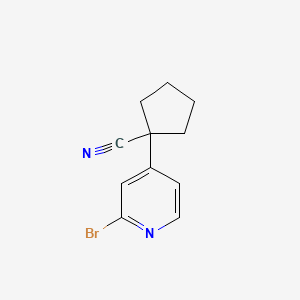
![4-((Tert-butoxycarbonyl)amino)-7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13103999.png)
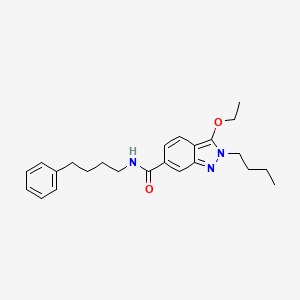

![N6-Isopropyl-4,5,6,7-tetrahydrobenzo[D]thiazole-2,6-diamine](/img/structure/B13104004.png)
![1-(3-Amino-5-methoxybenzo[B]thiophen-2-YL)ethanone](/img/structure/B13104006.png)
